molecular formula C18H21FN2O4S2 B2403010 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 946242-17-7

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2403010
CAS No.: 946242-17-7
M. Wt: 412.49
InChI Key: GFAJCGRHYKXBHB-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S2 and its molecular weight is 412.49. The purity is usually 95%.
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Scientific Research Applications

  • Enzyme Interaction and Inhibition : Methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase. It forms a methanesulfonyl enzyme derivative, affecting the enzyme's normal catalytic activity (Kitz & Wilson, 1963).

  • Antibacterial Properties : A derivative of the compound has shown broad antibacterial activity in experimental infections, suggesting potential use in systemic infections (Goueffon et al., 1981).

  • Inhibition of Phenylethanolamine N-Methyltransferase : Certain derivatives of 1,2,3,4-tetrahydroquinoline, similar in structure to the compound , act as inhibitors of phenylethanolamine N-methyltransferase, affecting neurotransmitter regulation (Grunewald et al., 2006).

  • Chemical Synthesis and Transformations : N-acyl and N-methanesulfonyl derivatives of tetrahydroisoquinoline have been studied for their chemical synthesis and transformation properties, which could be relevant for developing pharmaceuticals or other organic compounds (Hoshino et al., 2001).

  • Synthesis of Isothiazoloquinolone : The synthesis of isothiazoloquinolone, a potent antibacterial agent effective against resistant organisms like MRSA, involves a key intermediate structurally related to the compound (Hashimoto et al., 2007).

  • Metal Mediated Inhibition : Quinolinyl sulfonamides, structurally related to the compound, have been identified as potent inhibitors of methionine aminopeptidase, with their inhibition depending on the concentration of metal ions (Huang et al., 2006).

  • Synthetic Applications : Aryl radical building blocks, including those derived from sulfonamides similar to the compound , have been used for the synthesis of tri- and tetra-cyclic heterocycles, which are valuable in drug development and other chemical applications (Allin et al., 2005).

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAJCGRHYKXBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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